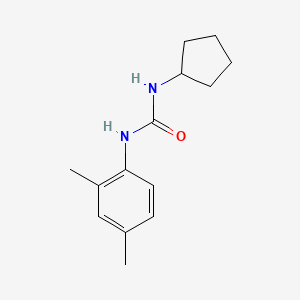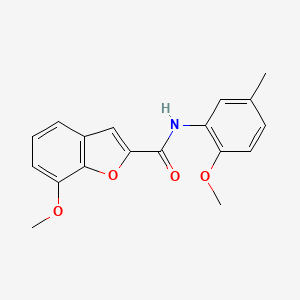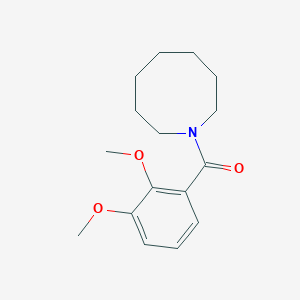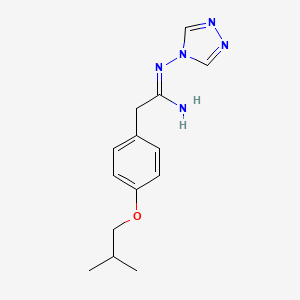![molecular formula C11H17Cl2NO2 B5346342 1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride](/img/structure/B5346342.png)
1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride, also known as CMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMPI belongs to the class of beta-adrenergic receptor antagonists and has been studied extensively for its inhibitory effects on the beta-adrenergic signaling pathway.
Wissenschaftliche Forschungsanwendungen
1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-hypertensive effects. This compound has also been studied for its potential use in the treatment of heart failure, arrhythmias, and anxiety disorders.
Wirkmechanismus
1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride acts as a beta-adrenergic receptor antagonist and inhibits the binding of adrenaline and noradrenaline to the beta-adrenergic receptors. This leads to a decrease in the production of cyclic AMP, which is a second messenger involved in the beta-adrenergic signaling pathway. The inhibition of this pathway has been shown to have various therapeutic effects, including the reduction of inflammation, tumor growth, and blood pressure.
Biochemical and physiological effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of the beta-adrenergic signaling pathway, the reduction of inflammation, and the inhibition of tumor growth. This compound has also been shown to have anti-hypertensive effects and can reduce blood pressure by inhibiting the beta-adrenergic signaling pathway in the heart and blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride in lab experiments is its specificity for the beta-adrenergic receptors. This allows for the selective inhibition of the beta-adrenergic signaling pathway without affecting other signaling pathways. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when using this compound in cell-based assays.
Zukünftige Richtungen
There are several future directions for research on 1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride. One area of research is the development of more selective beta-adrenergic receptor antagonists that can target specific subtypes of beta-adrenergic receptors. Another area of research is the investigation of the potential use of this compound in the treatment of anxiety disorders and other psychiatric disorders. Additionally, more research is needed to investigate the potential toxicity of this compound and its effects on different cell lines and tissues.
Synthesemethoden
The synthesis of 1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride involves the reaction of 5-chloro-2-methoxybenzylamine with 2-propanol in the presence of hydrochloric acid. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the desired product using sodium borohydride. The final product is obtained as a white crystalline powder and can be purified using recrystallization.
Eigenschaften
IUPAC Name |
1-[(5-chloro-2-methoxyphenyl)methylamino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2.ClH/c1-8(14)6-13-7-9-5-10(12)3-4-11(9)15-2;/h3-5,8,13-14H,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIXPLNPHABKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=C(C=CC(=C1)Cl)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,4S*)-N-[2-(tert-butylamino)-2-oxoethyl]-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5346274.png)
![4-(hydroxymethyl)-1-{[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5346281.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-diisobutylacetamide](/img/structure/B5346285.png)

![3-{[(3S)-3-(acetylamino)pyrrolidin-1-yl]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5346306.png)

![4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5346315.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5346329.png)
![N~3~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)-beta-alaninamide](/img/structure/B5346333.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B5346361.png)

![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5346363.png)